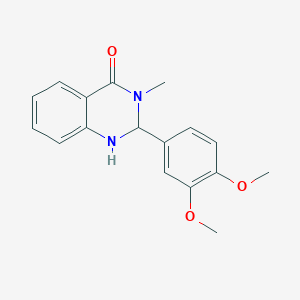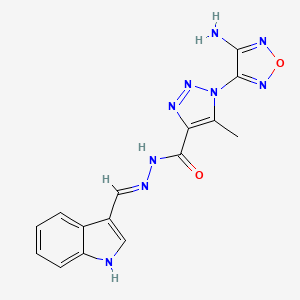
N,N-diallyl-1-propionyl-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diallyl-1-propionyl-4-piperidinecarboxamide, also known as DAPPC, is a chemical compound that has been widely studied in the field of neuroscience. DAPPC is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is known to play a critical role in the regulation of various cellular processes, including neuronal signaling and synaptic plasticity.
Wirkmechanismus
N,N-diallyl-1-propionyl-4-piperidinecarboxamide is a potent and selective inhibitor of PKC. PKC is a family of enzymes that are involved in the regulation of various cellular processes, including neuronal signaling and synaptic plasticity. N,N-diallyl-1-propionyl-4-piperidinecarboxamide binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling. This leads to a decrease in PKC-mediated cellular processes, including neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
N,N-diallyl-1-propionyl-4-piperidinecarboxamide has been shown to have significant effects on neuronal signaling and synaptic plasticity. In vitro studies have demonstrated that N,N-diallyl-1-propionyl-4-piperidinecarboxamide can inhibit neurotransmitter release and reduce the frequency and amplitude of synaptic currents. In vivo studies have shown that N,N-diallyl-1-propionyl-4-piperidinecarboxamide can impair learning and memory in animal models, suggesting that PKC plays a critical role in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N,N-diallyl-1-propionyl-4-piperidinecarboxamide in lab experiments is its high selectivity for PKC. This allows researchers to investigate the specific role of PKC in various cellular processes without the confounding effects of other signaling pathways. However, one of the limitations of using N,N-diallyl-1-propionyl-4-piperidinecarboxamide is its potential off-target effects. N,N-diallyl-1-propionyl-4-piperidinecarboxamide has been shown to inhibit other kinases in addition to PKC, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N,N-diallyl-1-propionyl-4-piperidinecarboxamide. One area of interest is the potential use of N,N-diallyl-1-propionyl-4-piperidinecarboxamide as a therapeutic target for various neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, further studies are needed to investigate the specific role of PKC in various cellular processes and its potential as a therapeutic target. Finally, the development of more selective PKC inhibitors may help to overcome the limitations of N,N-diallyl-1-propionyl-4-piperidinecarboxamide and provide new insights into the role of PKC in neurological disorders.
Synthesemethoden
The synthesis of N,N-diallyl-1-propionyl-4-piperidinecarboxamide involves the reaction of N,N-diallylpiperidine with propionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure N,N-diallyl-1-propionyl-4-piperidinecarboxamide. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N,N-diallyl-1-propionyl-4-piperidinecarboxamide has been extensively studied in the field of neuroscience due to its ability to selectively inhibit PKC. PKC is known to play a critical role in the regulation of various cellular processes, including neuronal signaling and synaptic plasticity. Therefore, N,N-diallyl-1-propionyl-4-piperidinecarboxamide has been used to investigate the role of PKC in these processes and its potential as a therapeutic target for various neurological disorders.
Eigenschaften
IUPAC Name |
1-propanoyl-N,N-bis(prop-2-enyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-9-17(10-5-2)15(19)13-7-11-16(12-8-13)14(18)6-3/h4-5,13H,1-2,6-12H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIODGCJJLCQKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diallyl-1-propionyl-4-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6012514.png)


![2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6012520.png)
![methyl 2-({[(4-butylphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6012532.png)
![sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B6012538.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6012556.png)
![1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B6012562.png)

![N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide](/img/structure/B6012577.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6012615.png)